molecular formula C11H16N2 B3013389 4-(3-Methylpiperidin-1-yl)pyridine CAS No. 97148-74-8

4-(3-Methylpiperidin-1-yl)pyridine

Cat. No.: B3013389
CAS No.: 97148-74-8
M. Wt: 176.263
InChI Key: BUYZKMFJLPZKNA-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 3-methylpiperidin-1-yl group. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYZKMFJLPZKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals . Another approach is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methylpiperidin-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis Efficiency : Derivatives like 14a and 17 are synthesized via nucleophilic substitution with moderate yields (47–53%), reflecting challenges in steric hindrance from the 3-methylpiperidine group .
  • Thermal Stability : The melting point of 17 (147–149°C) is lower than other pyridine derivatives (e.g., chlorophenylpyridines in , –287°C), suggesting reduced crystallinity due to bulky substituents .
Table 2: Pharmacological Profiles of Dopamine Receptor Antagonists
Compound Target Receptor (Ki, nM) Selectivity (D4 vs. D2/D3) Functional Activity (Kb, nM) Reference
S 18126 D4: 2.4; D2: 738; D3: 2840 >100-fold 2.2 (D4)
L 745,870 D4: 2.5; D2: 905; D3: >3000 >100-fold 1.0 (D4)
Raclopride D2: 1.1; D3: 1.4; D4: >3000 None 1.4 (D2)

Key Observations :

  • Receptor Selectivity : Compounds with piperidine/piperazine substituents (e.g., S 18126) exhibit high D4 receptor selectivity, while 4-(3-Methylpiperidin-1-yl)pyridine derivatives may share this trait due to analogous steric and electronic profiles .
  • Functional Potency : S 18126 and L 745,870 block dopamine-induced GTPγS binding at D4 receptors with low Kb values (1.0–2.2 nM), indicating potent antagonism. This suggests that the 3-methylpiperidine group in this compound derivatives could enhance target engagement .

Computational and Spectroscopic Insights

Table 3: Computational Parameters for Pyridine Derivatives
Parameter 4-(1-Aminoethyl)pyridine (B3LYP) Typical Pyridine Derivatives Reference
HOMO-LUMO Gap (ΔE, eV) 6.08 5.5–7.0
IR Ring Breathing (cm⁻¹) 971 (calc.) / 995 (exp.) 950–1000
Solvent Effect (λmax, nm) Shifted in water vs. gas phase Variable

Key Observations :

  • Electronic Properties: The HOMO-LUMO gap of 4-(1-Aminoethyl)pyridine (6.08 eV) aligns with bioactive compounds, implying that this compound may exhibit similar reactivity .
  • Vibrational Spectra : IR ring-breathing modes (~971 cm⁻¹) are consistent with substituted pyridines, aiding structural validation .

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